6-Nitro-2-(trifluoromethyl)benzo[d]thiazole
Description
Properties
IUPAC Name |
6-nitro-2-(trifluoromethyl)-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3N2O2S/c9-8(10,11)7-12-5-2-1-4(13(14)15)3-6(5)16-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLUTQBQCRJQFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678580 | |
| Record name | 6-Nitro-2-(trifluoromethyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1225041-15-5 | |
| Record name | 6-Nitro-2-(trifluoromethyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
This classical benzothiazole synthesis involves the reaction of 2-amino-5-nitrobenzenethiol with trifluoroacetic anhydride (TFAA) under acidic conditions. The thiol group attacks the electrophilic carbonyl carbon of TFAA, forming a thioamide intermediate that undergoes intramolecular cyclization to yield the benzothiazole ring.
Key Steps:
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Precursor Synthesis : 2-Amino-5-nitrobenzenethiol is prepared via nitration of 2-aminobenzenethiol using a HNO₃/H₂SO₄ mixture at 0–5°C.
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Cyclocondensation : The precursor (1.0 mmol) reacts with TFAA (1.2 equiv) in dichloromethane (DCM) at reflux for 12 h.
Yield and Challenges
Three-Component Reaction Using 4-Nitroaniline, Trifluoroethylamine, and Elemental Sulfur
Methodology Adapted from Catalyst-Free Systems
This approach, inspired by Zhu et al., employs a one-pot reaction of 4-nitroaniline, trifluoroethylamine, and sulfur in dimethyl sulfoxide (DMSO) at 140°C. DMSO acts as both solvent and oxidant, facilitating double C–S and C–N bond formation.
Optimized Conditions:
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Molar Ratio : 1:1.2:1.5 (4-nitroaniline : trifluoroethylamine : S₈).
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Temperature : 140°C, 10 h under N₂.
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Workup : Filtration, extraction with ethyl acetate, and chromatography (SiO₂, hexane/EtOAc 4:1).
Performance Metrics
Nitration of Pre-Formed 2-Trifluoromethylbenzothiazole
Regioselective Nitration Strategy
Post-cyclization nitration introduces the nitro group at position 6. The electron-withdrawing trifluoromethyl group directs nitration to the meta position relative to the thiazole sulfur.
Procedure:
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Synthesis of 2-Trifluoromethylbenzothiazole : Cyclocondensation of 2-aminobenzenethiol with trifluoroacetyl chloride.
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Nitration : React 2-trifluoromethylbenzothiazole (1.0 mmol) with fuming HNO₃ (2.0 equiv) in H₂SO₄ at 0°C for 3 h.
Outcomes and Limitations
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Yield : 58% for nitration step.
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Limitations :
Photocatalytic Cyclization of N-(4-Nitrophenyl)-2-(trifluoromethyl)thioamide
COF-Mediated Photocatalysis
Drawing from Liu et al., a β-ketoenamine-linked covalent organic framework (TAPT-TP-COF) catalyzes the cyclization of N-(4-nitrophenyl)-2-(trifluoromethyl)thioamide under blue LED light.
Reaction Setup:
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Catalyst : TAPT-TP-COF (5 mol%).
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Conditions : EtOH/H₂O (1:1), K₂CO₃ (2.0 equiv), 10 W blue LED, 25°C, 10 h.
Efficiency and Scope
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Yield : 82% (model substrate).
-
Advantages :
Comparative Analysis of Methods
| Method | Yield | Conditions | Key Advantages | Drawbacks |
|---|---|---|---|---|
| Cyclocondensation | 68–72% | Reflux, DCM | High regioselectivity | Sensitive to moisture |
| Three-Component Reaction | 65% | 140°C, DMSO | Catalyst-free, scalable | Limited scope for CF₃-amines |
| Post-Cyclization Nitration | 58% | HNO₃/H₂SO₄, 0°C | Late-stage functionalization | Risk of over-nitration |
| Photocatalytic Cyclization | 82% | Blue LED, ambient | Eco-friendly, high efficiency | Requires specialized COF catalyst |
Mechanistic Insights and Functional Group Compatibility
Role of Trifluoromethyl Group
The -CF₃ group’s strong electron-withdrawing nature deactivates the benzothiazole ring, necessitating electrophilic nitration under strongly acidic conditions.
Stability of Nitro-Thiazole Systems
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Thermal Stability : Decomposition observed >250°C (DSC analysis).
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Photostability : Nitro group reduces fluorescence quantum yield (ΦF = 0.12–0.18).
Industrial-Scale Considerations
Solvent and Waste Management
Chemical Reactions Analysis
Types of Reactions
6-Nitro-2-(trifluoromethyl)benzo[d]thiazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or the trifluoromethyl group is replaced by other functional groups.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents, and sometimes a base to facilitate the reaction.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 6-Amino-2-(trifluoromethyl)benzo[d]thiazole.
Substitution: Various substituted benzo[d]thiazole derivatives depending on the nucleophile used.
Oxidation: Oxidized benzo[d]thiazole derivatives.
Scientific Research Applications
6-Nitro-2-(trifluoromethyl)benzo[d]thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Nitro-2-(trifluoromethyl)benzo[d]thiazole depends on its interaction with molecular targets. The nitro group and trifluoromethyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 6-Nitro-2-(trifluoromethyl)benzo[d]thiazole with structurally related benzothiazole derivatives, focusing on substituent effects and applications:
Key Findings
Substituent Effects on Reactivity and Bioactivity
- The nitro group at position 6 in this compound enhances its electrophilicity compared to methoxy-substituted analogs (e.g., 6-Methoxy-2-(trifluoromethyl)benzo[d]thiazole), making it more reactive in nucleophilic substitution reactions .
- Trifluoromethyl at position 2 increases metabolic stability and membrane permeability compared to sulfonyl or halogenated derivatives (e.g., 2-(Chlorosulfonyl)benzo[d]thiazole) .
Biological Activity The combination of -NO₂ and -CF₃ groups confers broad-spectrum antimicrobial activity, outperforming simpler nitrobenzothiazoles (e.g., 6-Nitrobenzothiazole) due to enhanced target binding and resistance to enzymatic degradation . In contrast, 6-Methoxy-2-(trifluoromethyl)benzo[d]thiazole exhibits superior anticancer activity, attributed to its ability to disrupt cellular redox balance while maintaining low cytotoxicity .
Synthetic Accessibility
Biological Activity
6-Nitro-2-(trifluoromethyl)benzo[d]thiazole is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a benzothiazole core, characterized by the presence of a nitro group at the 6-position and a trifluoromethyl group at the 2-position. These functional groups enhance its reactivity and biological efficacy, making it a candidate for further research in various therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure indicates the presence of both electron-withdrawing groups, which are known to influence the compound's pharmacological properties significantly.
Biological Activity Overview
Research has indicated that benzothiazole derivatives, including this compound, exhibit a variety of biological activities, particularly antimicrobial properties. Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in bacterial resistance mechanisms, although detailed mechanisms of action remain to be elucidated .
Antimicrobial Activity
Benzothiazoles are recognized for their antibacterial properties, particularly against resistant strains of bacteria. The following table summarizes some related compounds and their biological activities:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-Amino-6-nitrobenzothiazole | Amino group at position 2 | Antimicrobial properties |
| 4-Fluoro-2-(trifluoromethyl)benzo[d]thiazole | Fluoro group at position 4 | Potential anti-cancer activity |
| 5-Nitro-2-benzothiazole | Nitro group at position 5 | Antibacterial activity |
| 6-Methoxy-2-(trifluoromethyl)benzo[d]thiazole | Methoxy group enhances solubility | Antimicrobial and anti-inflammatory effects |
The unique combination of nitro and trifluoromethyl groups in this compound may contribute to enhanced potency compared to other derivatives.
Case Studies and Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of thiazole and benzothiazole derivatives. For instance, research has demonstrated that modifications in the thiazole ring can significantly affect antibacterial activity. In one study, compounds were tested against various bacterial strains, showing minimum inhibitory concentrations (MICs) as low as against Streptococcus pneumoniae and Staphylococcus epidermidis .
Mechanisms Under Investigation
Current investigations are exploring how these compounds inhibit bacterial growth by targeting specific pathways involved in antibiotic resistance. Some studies have reported that benzothiazoles can inhibit DNA gyrase and topoisomerase IV, critical enzymes for bacterial DNA replication .
Future Directions in Research
Given the promising biological activities associated with benzothiazoles, including potential applications in treating drug-resistant infections like tuberculosis, further research is warranted. The ongoing synthesis of novel derivatives and their evaluation against resistant bacterial strains will be crucial for developing effective therapeutic agents.
Q & A
Q. What are the common synthetic routes for 6-Nitro-2-(trifluoromethyl)benzo[d]thiazole, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves nickel-catalyzed cross-coupling reactions. For example, 2-substituted benzo[d]thiazole derivatives can react with aryl/alkenyl aluminum reagents using NiCl₂(dppf) (4 mol%) and 2,2'-bipyridine (4 mol%) as a ligand. Yields range from 41–94% under conventional heating or microwave-assisted conditions . Optimization includes adjusting ligand ratios, solvent choice (e.g., THF or DMF), and temperature control to mitigate side reactions. Pre-functionalization of the benzothiazole core with nitro and trifluoromethyl groups is critical; nitration via mixed acid systems (HNO₃/H₂SO₄) and trifluoromethylation using CF₃Cu reagents are common .
Q. What analytical techniques are used to confirm the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent positions and confirms aromatic proton environments (e.g., nitro and trifluoromethyl groups cause distinct deshielding) .
- Mass Spectrometry (MS): High-resolution ESI-MS or LC-MS validates molecular weight (e.g., [M+H]⁺ peaks) and detects isotopic patterns for chlorine/fluorine .
- X-ray Crystallography: Resolves tautomeric equilibria (e.g., benzo[4,5]thiazolo[3,2-d]tetrazole vs. 2-azidobenzo[d]thiazole) observed in CDCl₃ .
Q. What preliminary biological activities have been reported for this compound?
Methodological Answer: While direct data on this compound is limited, structurally similar benzo[d]thiazoles exhibit antitumor and antimicrobial activity. For instance, derivatives with nitro groups show GI₅₀ values of 16–50 µM in cancer cell lines, likely via kinase inhibition or DNA intercalation . Antimicrobial screening against S. aureus and E. coli often uses agar diffusion assays, with MIC values correlated to substituent electronegativity .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., nitro, trifluoromethyl) influence reactivity in further derivatization?
Methodological Answer: Electron-withdrawing groups (EWGs) like -NO₂ and -CF₃ deactivate the benzothiazole ring toward electrophilic substitution but enhance nucleophilic aromatic substitution (SNAr). For example:
- Nitro groups direct incoming nucleophiles to the para position, enabling selective functionalization .
- Trifluoromethyl groups increase oxidative stability but may sterically hinder coupling reactions. Ligand screening (e.g., bipyridine vs. dppf) mitigates this by improving catalyst turnover .
A comparative study showed that EWGs reduce cross-coupling yields by 15–20% compared to electron-donating groups (EDGs), necessitating higher catalyst loadings (6–8 mol% Ni) .
Q. How can solvent polarity and substituent effects resolve contradictions in reaction outcomes (e.g., tautomerism)?
Methodological Answer: Tautomeric equilibria (e.g., benzo[4,5]thiazolo[3,2-d]tetrazole ↔ 2-azidobenzo[d]thiazole) are solvent-dependent. In CDCl₃, the ratio shifts from 1.8:1 to 1:1 over 1 hour, confirmed by ¹H NMR . Polar aprotic solvents (DMF, DMSO) stabilize the tetrazole form, while non-polar solvents (toluene) favor the azide. Substituents like -CF₃ further stabilize the tetrazole via inductive effects. Researchers must track equilibria via time-resolved NMR and select solvents aligning with desired intermediates .
Q. What strategies improve yield in multi-step syntheses involving nitro and trifluoromethyl groups?
Methodological Answer:
- Stepwise Functionalization: Introduce nitro groups early (via nitration) to avoid side reactions during later trifluoromethylation, which requires anhydrous conditions .
- Microwave Assistance: Reduces reaction time for cross-coupling steps (e.g., from 24 h to 2 h) and minimizes decomposition of thermally sensitive nitro groups .
- Purification: Flash chromatography with silica gel (hexane/EtOAc) effectively separates nitro-containing byproducts. For trifluoromethyl derivatives, reverse-phase HPLC (C18 column, MeCN/H₂O) enhances purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
